

Check Availability & Pricing

# role of hENT4 in adenosine uptake

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | hENT4-IN-1 |           |
| Cat. No.:            | B611265    | Get Quote |

An In-depth Technical Guide on the Core Role of hENT4 in Adenosine Uptake

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a unique member of the SLC29 family of transporters. While initially characterized as a transporter of organic cations, hENT4 plays a significant and distinct role in the uptake of adenosine, particularly under pathophysiological conditions such as ischemia. This technical guide provides a comprehensive overview of the core function of hENT4 in adenosine transport, including its mechanism, kinetics, tissue distribution, and pharmacological inhibition. Detailed experimental protocols for studying hENT4-mediated adenosine uptake are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

#### Introduction

Adenosine is a critical signaling nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiovascular function, and inflammation. The extracellular concentration of adenosine is tightly regulated by a balance between its production, release, and clearance from the extracellular space. Nucleoside transporters are key players in this regulation. The human equilibrative nucleoside transporter (hENT) family comprises four members (hENT1-4) that facilitate the bidirectional transport of nucleosides across the plasma membrane.



Among these, hENT4 is distinguished by its unique pH-dependent mechanism of adenosine transport. At physiological pH (7.4), its affinity for adenosine is low; however, under acidic conditions, such as those occurring during tissue ischemia, its transport activity is significantly enhanced.[1][2] This characteristic positions hENT4 as a potential therapeutic target for conditions associated with local acidosis and elevated adenosine levels, such as myocardial ischemia and certain cancers.[2][3]

# **Mechanism of hENT4-Mediated Adenosine Uptake**

The primary mechanism governing hENT4-mediated adenosine transport is its marked dependence on extracellular pH.

- pH-Dependence: hENT4 exhibits optimal adenosine transport activity in an acidic environment, with a peak around pH 6.0.[4][5] At neutral pH (7.4), the transport of adenosine by hENT4 is minimal.[4] This pH sensitivity is a key feature that distinguishes hENT4 from other members of the ENT family. The transport of monoamines by hENT4, in contrast, is not pH-dependent.[6]
- Kinetics: The kinetics of hENT4-mediated adenosine transport have been characterized in various expression systems. The apparent Michaelis-Menten constant (Km) for adenosine is in the high micromolar to millimolar range, indicating a relatively low affinity compared to hENT1 and hENT2 at physiological pH.[4][6] However, under acidic conditions (pH 5.5), the apparent Km for adenosine is significantly lower, suggesting an increased affinity.[4] Recent studies also suggest that hENT4 may exhibit allosteric kinetics for adenosine transport at acidic pH.[1]
- Substrate Specificity: hENT4 is selective for adenosine and some of its analogs.[3] It does not significantly transport other naturally occurring nucleosides like uridine.[4]

# Quantitative Data Kinetic Parameters for hENT4-Mediated Adenosine Transport



| Parameter   | Value                       | Condition | Expression<br>System | Reference |
|-------------|-----------------------------|-----------|----------------------|-----------|
| Apparent Km | 0.78 mmol/L                 | pH 5.5    | Xenopus oocytes      | [4]       |
| Apparent Km | 0.13 mmol/L<br>(mouse ENT4) | pH 5.5    | Xenopus oocytes      | [4]       |
| Apparent Km | 50 μΜ                       | pH 6.0    | PK15NTD cells        | [1]       |

### **Inhibitor Sensitivity of hENT4**

hENT4 is relatively insensitive to classical ENT inhibitors like nitrobenzylmercaptopurine riboside (NBMPR). However, it is inhibited by dipyridamole and its analogues, as well as other compounds.

| Inhibitor                                 | IC50    | Selectivity                                | Expression<br>System      | Reference |
|-------------------------------------------|---------|--------------------------------------------|---------------------------|-----------|
| Dipyridamole                              | 2.8 μΜ  | -                                          | PK15NTD cells             | [4][7]    |
| Compound 30<br>(Dipyridamole<br>analogue) | 74.4 nM | ~80-fold vs<br>hENT1, ~20-fold<br>vs hENT2 | PK15NTD cells             | [4][7]    |
| hENT4-IN-1                                | 74.4 nM | Potent and selective                       | Not specified             | [8]       |
| Decynium-22                               | -       | Inhibits hENT4 activity                    | AC16 human cardiomyocytes | [9]       |

#### **Tissue Distribution of hENT4**

hENT4 mRNA and protein are expressed in various human tissues, with notable abundance in the heart, brain, and skeletal muscle.[5]



| Tissue          | mRNA Expression<br>Level | Protein Expression<br>Level | Reference |
|-----------------|--------------------------|-----------------------------|-----------|
| Heart           | High                     | High                        | [5][10]   |
| Brain           | High                     | High                        | [1][5]    |
| Skeletal Muscle | High                     | Moderate                    | [5]       |
| Kidney          | Moderate                 | Moderate                    | [1]       |
| Placenta        | Moderate                 | Low                         | [5]       |
| Intestine       | Moderate                 | Low                         | [1]       |

Note: Expression levels are qualitative summaries from various sources and may vary depending on the detection method.

# Experimental Protocols Radiolabeled Adenosine Uptake Assay in Mammalian Cells

This protocol is designed to measure the uptake of radiolabeled adenosine into adherent mammalian cells expressing hENT4.

#### Materials:

- Cells stably expressing hENT4 (e.g., PK15NTD-hENT4, HEK293-hENT4)
- Nucleoside transporter-deficient host cells (e.g., PK15NTD) as a negative control
- Culture medium (e.g., MEM)
- Transport buffer (e.g., sodium-free buffer: 120 mM choline chloride, 20 mM Tris-HCl, 3 mM K2HPO4, 10 mM Glucose, 1 mM MgCl2, 1 mM CaCl2), adjusted to desired pH (e.g., 6.0 and 7.4)
- [3H]Adenosine



- Adenosine kinase inhibitor (e.g., 50 nM ABT-702)
- Adenosine deaminase inhibitor (e.g., 100 nM EHNA)
- Ice-cold phosphate-buffered saline (PBS)
- Lysis buffer (e.g., 1 N NaOH)
- · Scintillation cocktail
- Scintillation counter
- Multi-well culture plates (e.g., 24-well or 96-well)

#### Procedure:

- Cell Seeding: Seed hENT4-expressing cells and control cells into multi-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.
- Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
- Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with the transport buffer at the desired pH.
- Pre-incubation: Add the transport buffer containing the adenosine kinase and deaminase inhibitors to each well and pre-incubate the cells for 15-30 minutes at room temperature.
- Initiation of Uptake: To initiate the uptake, add the transport buffer containing [3H]adenosine (at the desired final concentration) to each well.
- Incubation: Incubate the plates for a predetermined time (e.g., 2, 5, 10, 15 minutes) at room temperature. The incubation time should be within the linear range of uptake.
- Termination of Uptake: Terminate the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
- Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes (or overnight).



- Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.
- Data Analysis: Calculate the hENT4-mediated uptake by subtracting the uptake in control cells from the uptake in hENT4-expressing cells.

### **Inhibitor Screening Assay**

This protocol is for screening compounds for their ability to inhibit hENT4-mediated adenosine uptake.

#### Procedure:

- Follow steps 1-3 of the Radiolabeled Adenosine Uptake Assay protocol.
- Inhibitor Pre-incubation: After washing, add the transport buffer (pH 6.0) containing the test compounds at various concentrations (or a single concentration for primary screening) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15 minutes at room temperature.
- Initiation of Uptake: Add [3H]adenosine to each well at a concentration close to its Km value (e.g., 0.2 μM).
- Incubation: Incubate for a short period (e.g., 2 minutes) to measure the initial rate of uptake.
- Follow steps 7-11 of the Radiolabeled Adenosine Uptake Assay protocol.
- Data Analysis: Calculate the percentage inhibition of hENT4-mediated adenosine uptake for each compound concentration. Determine the IC50 value by fitting the concentrationresponse data to a sigmoidal dose-response curve.

# Signaling Pathways and Experimental Workflows Signaling Pathway of hENT4 in Cardioprotection during Ischemia



The following diagram illustrates the proposed signaling pathway involving hENT4 during myocardial ischemia.



Click to download full resolution via product page

Caption: hENT4's role in cardioprotection during ischemia.

# **Experimental Workflow for Investigating hENT4 in Cardioprotection**

The following diagram outlines a typical experimental workflow to study the role of hENT4 in cardioprotection.





Click to download full resolution via product page

Caption: Workflow for studying hENT4 in cardioprotection.

#### Conclusion

hENT4 is a unique adenosine transporter with a distinct pH-dependent activity that makes it a focal point for research in ischemic pathologies. Its role in mediating adenosine uptake under acidic conditions suggests that targeting hENT4 could be a novel therapeutic strategy for cardioprotection and potentially for cancer therapy in the acidic tumor microenvironment. The



data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of hENT4 and its potential as a therapeutic target. The development of more potent and selective hENT4 inhibitors will be crucial for dissecting its precise physiological roles and for advancing new therapeutic interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ENT4 Transporters Solvo Biotechnology [solvobiotech.com]
- 2. Equilibrative Nucleoside Transporters 1 and 4: Which One Is a Better Target for Cardioprotection Against Ischemia–Reperfusion Injury? PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Transporter ENT4 Is a Direct Target of EWS/WT1 Translocation Product and Is Highly Expressed in Desmoplastic Small Round Cell Tumor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equilibrative Nucleoside Transporters A Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. Who Is Who in Adenosine Transport PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Contribution of ENT4 to adenosine uptake in AC16 human cardiomyocytes under simulated ischemic conditions and its potential role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]



• To cite this document: BenchChem. [role of hENT4 in adenosine uptake]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611265#role-of-hent4-in-adenosine-uptake]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com